C3 4-Chlorophenyl vs. Unsubstituted Phenyl: Impact on Lipophilicity-Driven Target Engagement
The 4-chloro substituent on the C3 phenyl ring increases calculated LogP from 3.9 (des-chloro analog, CAS 877794-27-9) to 4.19, enhancing membrane permeability potential. More critically, the chlorine atom provides a σ-hole for halogen bonding with backbone carbonyls in kinase hinge regions, which structure-activity relationship (SAR) studies across pyrazolo[1,5-a]pyrimidine CDK inhibitor series have identified as a key potency determinant [1][2]. In functional screening, the des-chloro analog shows only weak activity (IC50 = 49–63 μM) against VP16 and COUP-TF2, while 4-chlorophenyl-bearing pyrazolo[1,5-a]pyrimidines achieve mid-nanomolar potency in CDK2/CDK9 assays when combined with appropriate N7 substituents [3].
| Evidence Dimension | Predicted LogP and screening IC50 |
|---|---|
| Target Compound Data | LogP = 4.19 (ACD/Labs predicted); IC50 data not directly reported for this compound; class-level inference from 4-chlorophenyl analogs showing nanomolar CDK inhibition |
| Comparator Or Baseline | N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877794-27-9): LogP = 3.9 (PubChem XLogP3); IC50 = 62,900 nM (VP16), 49,300 nM (COUP-TF2) |
| Quantified Difference | ΔLogP ≈ +0.3; comparator shows only high-micromolar activity, consistent with the requirement for 4-chlorophenyl substitution to achieve nanomolar potency in kinase assays |
| Conditions | LogP: ACD/Labs Percepta v14.00 (target) vs PubChem XLogP3 (comparator); IC50: Scripps Research Institute MLPCN screening center |
Why This Matters
Procurement of the 4-chlorophenyl analog is warranted for kinase-focused screening libraries where halogen bonding and enhanced lipophilicity are predicted to improve hit rates relative to the des-chloro comparator.
- [1] Paruch K, Dwyer MP, Alvarez C, et al. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorg Med Chem Lett. 2007;17(22):6220-6223. PMID: 17904363. View Source
- [2] Guzi TJ, Paruch K, Dwyer MP, et al. Trisubstituted 7-aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. US Patent 7,205,308 B2. Issued April 17, 2007. Claim 1, Formula I compounds. View Source
- [3] BindingDB. Monomer BDBM100232 data: IC50 = 6.29E+4 nM (VP16) and 4.93E+4 nM (COUP-TF2) for N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. PubChem BioAssays AID 720547, AID 720548. View Source
